

# An In-depth Technical Guide to the Physical and Chemical Properties of Echinenone

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## Compound of Interest

Compound Name: Echinenone

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## Introduction

Echinenone, a naturally occurring ketocarotenoid, is a pigment found in a variety of organisms, including cyanobacteria, algae, and marine invertebrates.<sup>[1]</sup> Structurally, it is a derivative of  $\beta$ -carotene with a ketone group at the 4-position of one of the  $\beta$ -ionone rings. This structural modification imparts unique physical and chemical properties to Echinenone, distinguishing it from other carotenoids and contributing to its biological activities, which include antioxidant and provitamin A functions. This technical guide provides a comprehensive overview of the physical and chemical properties of Echinenone, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Echinenone are summarized in the tables below, providing a quick reference for researchers.

### Table 1: General and Physical Properties of Echinenone

Property	Value	Reference
IUPAC Name	$\beta,\beta$ -Caroten-4-one	[2]
Molecular Formula	C <sub>40</sub> H <sub>54</sub> O	[2][3]
Molecular Weight	550.86 g/mol	[3]
Appearance	Orange-red crystals	[1]
Melting Point	178-180 °C	[4]
Boiling Point	685.3 $\pm$ 25.0 °C (Predicted)	[4]
Density	1.0 $\pm$ 0.1 g/cm <sup>3</sup>	[3]
Solubility	Freely soluble in carbon disulfide, chloroform, benzene. Slightly soluble in pyridine, ether. Practically insoluble in methanol and water.	[5][6]

**Table 2: Spectroscopic Properties of Echinenone**

Spectroscopic Technique	Key Data	Reference
UV-Vis Spectroscopy ( $\lambda_{\text{max}}$ )	458 nm (in petroleum ether), 461 nm (in acetone), 461 nm (in ethanol), 459 nm (in hexane), 472-478 nm (in chloroform), 472 nm (in benzene), 476 nm (in DMSO)	[7][8]
Mass Spectrometry (APCI-MS/MS)	Positive Ion Mode: $[M+H]^+$ at $m/z$ 551. Key fragment ions at $m/z$ 495 ( $[MH-56]^+$ ), 459 ( $[MH-92]^+$ ), and 203. Negative Ion Mode: $[M]^-$ at $m/z$ 550. Key fragment ions at $m/z$ 458 (loss of toluene) and 444 (loss of xylene).	[3]
NMR Spectroscopy ( $^1H$ and $^{13}C$ )	Detailed spectral data can be found in specialized databases and literature.	[7][9][10]

## Biosynthesis of Echinenone

Echinenone is synthesized from  $\beta$ -carotene through a ketolation reaction catalyzed by the enzyme  $\beta$ -carotene ketolase, also known as CrtW or CrtO.[5][8][11] This enzyme introduces a keto group at the C4 position of one of the  $\beta$ -ionone rings of  $\beta$ -carotene.



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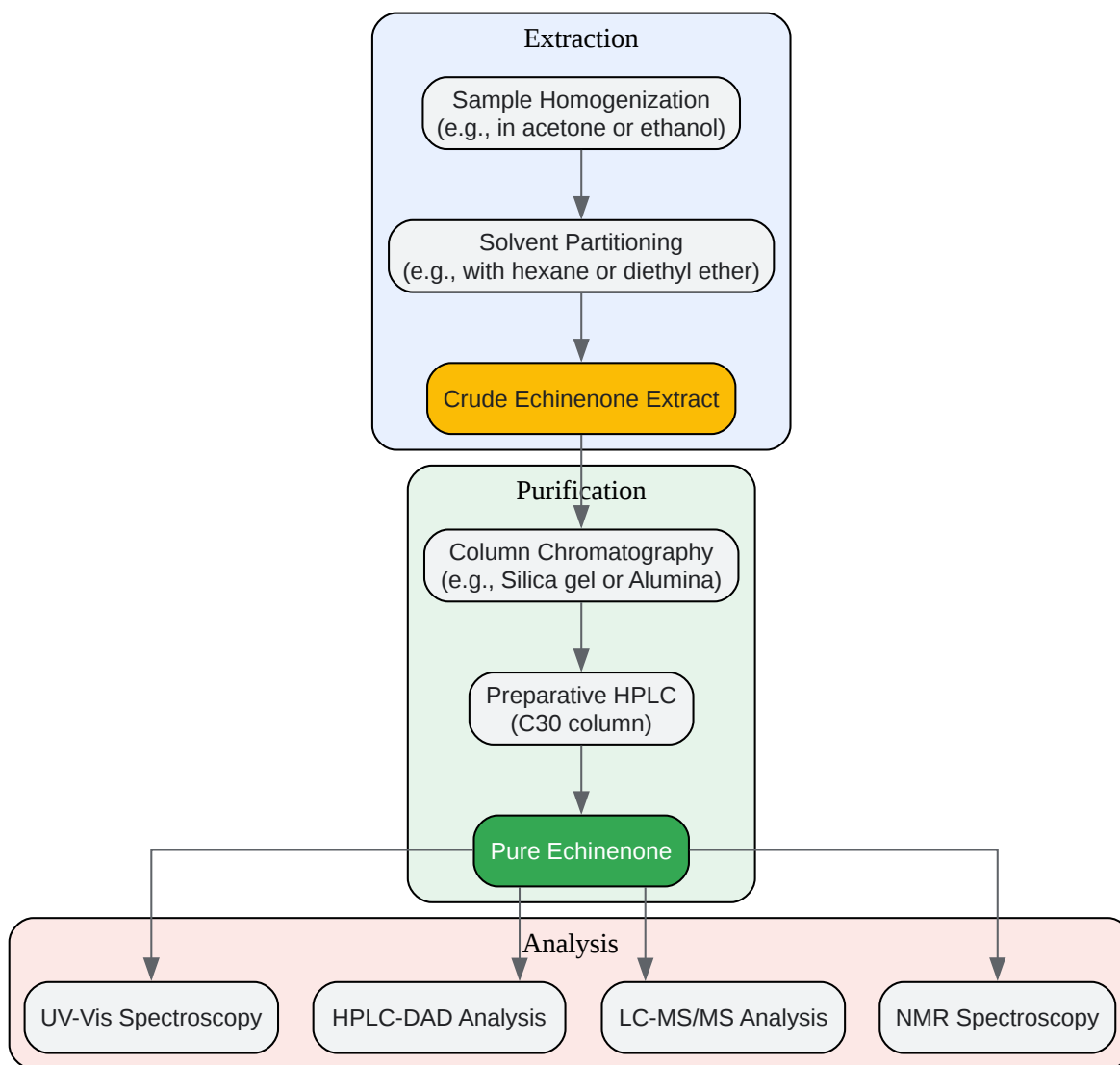
Caption: Biosynthetic pathway of Echinenone from Geranylgeranyl pyrophosphate.

## Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Echinenone, as well as protocols for assessing its biological activity.

## Extraction and Purification Workflow

A general workflow for the extraction and purification of Echinenone from a biological matrix is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the source material.



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Caption: General experimental workflow for Echineneone extraction and analysis.

# High-Performance Liquid Chromatography (HPLC-DAD) Analysis

Objective: To separate and quantify Echinenone in a sample extract.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).
- Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5  $\mu$ m).

Mobile Phase:

- A: Methanol/Water (98:2, v/v) with 0.1% formic acid.
- B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

Gradient Elution:

- A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the nonpolar carotenoids. An example gradient is as follows:
  - 0-15 min: 10% to 90% B
  - 15-20 min: 90% B (isocratic)
  - 20-25 min: 90% to 10% B
  - 25-30 min: 10% B (isocratic)

Flow Rate: 1.0 mL/min

Detection:

- Diode array detector monitoring at the  $\lambda_{\text{max}}$  of Echinenone (approximately 458-476 nm, depending on the mobile phase composition). A full UV-Vis spectrum (200-600 nm) should also be recorded to confirm peak identity.

#### Sample Preparation:

- The dried extract is redissolved in a suitable solvent (e.g., MTBE or the initial mobile phase composition) and filtered through a 0.22  $\mu\text{m}$  syringe filter before injection.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of isolated Echinenone.

#### Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- A purified and dried sample of Echinenone (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{C}_5\text{D}_5\text{N}$ ).
- Tetramethylsilane (TMS) is used as an internal standard.

#### Data Acquisition:

- $^1\text{H}$  NMR: Standard proton NMR experiment.
- $^{13}\text{C}$  NMR: Standard carbon NMR experiment, often with proton decoupling.
- 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish connectivity and assign all proton and carbon signals.

#### Interpretation:

- The  $^1\text{H}$  NMR spectrum will show characteristic signals for the methyl groups, the polyene chain protons, and the protons on the ionone rings.
- The  $^{13}\text{C}$  NMR spectrum will show signals for all 40 carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (around 200 ppm).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Echinenone for identification and structural confirmation.

Instrumentation:

- Liquid chromatography system coupled to a mass spectrometer (LC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. A tandem mass spectrometer (MS/MS) is required for fragmentation analysis.

LC Conditions:

- Use the HPLC method described above.

MS Parameters (APCI):

- Ionization Mode: Positive and Negative
- Corona Discharge Current: ~5  $\mu$ A
- Vaporizer Temperature: ~400 °C
- Capillary Temperature: ~200 °C
- Sheath and Auxiliary Gas (N<sub>2</sub>): Optimized for signal intensity.

Data Analysis:

- In positive ion mode, the protonated molecule  $[M+H]^+$  is observed. Collision-induced dissociation (CID) of this ion will produce characteristic fragment ions.
- In negative ion mode, the molecular anion  $[M]^-$  is observed, and its fragmentation provides complementary structural information.

## In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of Echinenone.



#### Principle:

- The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

#### Reagents:

- DPPH solution (e.g., 0.1 mM in methanol).
- Echinene solutions of varying concentrations in a suitable solvent (e.g., methanol or ethanol).
- Positive control (e.g., Ascorbic acid or Trolox).

#### Procedure:

- Prepare a series of dilutions of the Echinene sample and the positive control.
- In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
- Add an equal volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at 517 nm using a spectrophotometer or plate reader.
- Calculate the percentage of radical scavenging activity using the following formula:
  - $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
  - Where  $A_{\text{control}}$  is the absorbance of the blank and  $A_{\text{sample}}$  is the absorbance of the sample.
- The  $IC_{50}$  value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample

concentration.

## In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

**Objective:** To assess the potential of Echineneone to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

**Cell Line:**

- RAW 264.7 murine macrophage cell line.

**Principle:**

- Lipopolysaccharide (LPS) stimulates RAW 264.7 cells to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.

**Reagents:**

- RAW 264.7 cells.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Lipopolysaccharide (LPS).
- Echineneone solutions (dissolved in DMSO and diluted in culture medium).
- Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Positive control (e.g., L-NAME or dexamethasone).

**Procedure:**

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of Echineneone or the positive control for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1  $\mu\text{g/mL}$ ) for 24 hours. A negative control group (untreated cells) and a vehicle control group (DMSO) should be included.
- After incubation, collect the cell culture supernatant.
- To determine the NO concentration, mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of reagents A and B just before use).
- Incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540 nm.
- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
- A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

## Signaling Pathways and Biological Activity

Echineneone's biological activities are primarily attributed to its antioxidant properties and its function as a provitamin A. As an antioxidant, Echineneone can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant capacity may indirectly influence various signaling pathways that are sensitive to the cellular redox state, such as the Nrf2-ARE pathway, which is a master regulator of the cellular antioxidant response.<sup>[12][13]</sup>

As a provitamin A, Echineneone can be converted to retinal and then to retinoic acid in the body. Retinoic acid is a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).<sup>[14][15]</sup> These receptors act as transcription factors that regulate the expression of a wide range of genes involved in cell growth, differentiation, and development. Therefore, the biological effects of Echineneone can be mediated through both direct antioxidant actions and through the modulation of gene expression via retinoid signaling pathways. Further research is needed to fully elucidate the specific signaling cascades directly modulated by Echineneone.

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